3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide

Description

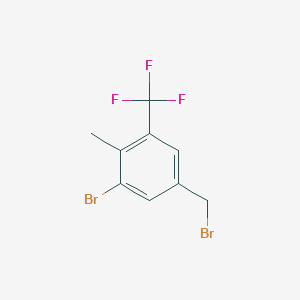

3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide is a halogenated aromatic compound featuring a benzyl bromide backbone substituted with bromine (Br), a methyl group (-CH₃), and a trifluoromethyl (-CF₃) group at positions 3, 4, and 5, respectively. This structure combines electron-withdrawing (-CF₃, Br) and electron-donating (-CH₃) groups, influencing its reactivity, stability, and applications in organic synthesis. Benzyl bromides are widely used as alkylating agents or intermediates in pharmaceuticals, agrochemicals, and materials science due to their electrophilic benzyl carbon .

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-(bromomethyl)-2-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2F3/c1-5-7(9(12,13)14)2-6(4-10)3-8(5)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIXQLVQRILFNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)CBr)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide typically involves the bromination of 4-methyl-5-(trifluoromethyl)toluene. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: The major product is 3-bromo-4-methyl-5-(trifluoromethyl)benzoic acid.

Reduction: The major product is 3-bromo-4-methyl-5-(trifluoromethyl)toluene.

Scientific Research Applications

3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide is used in various scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: It is used in the synthesis of biologically active molecules and as a labeling reagent in biochemical assays.

Medicine: The compound is involved in the development of new drugs, especially those targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide involves its reactivity towards nucleophiles. The bromine atoms act as leaving groups, allowing the compound to participate in nucleophilic substitution reactions. The trifluoromethyl group enhances the compound’s reactivity by increasing the electron-withdrawing effect, making the benzyl carbon more electrophilic .

Comparison with Similar Compounds

Positional Isomers

- 2-Bromo-5-(trifluoromethyl)benzyl bromide (CAS 886496-63-5): Substituents: Br at position 2, -CF₃ at position 3. Molecular Formula: C₈H₅Br₂F₃; Molecular Weight: 317.93 g/mol.

4-Fluoro-2-(trifluoromethyl)benzyl bromide (CAS 206860-48-2):

Functional Group Variations

4-(Trifluoromethyl)benzyl bromide (CAS 402-49-3):

3-Bromo-5-(trifluoromethyl)toluene (from Biopharmacule catalog):

Fluorinated Analogs

- 3-Fluoro-5-(trifluoromethyl)benzyl bromide (CAS 239087-09-3):

Comparative Data Table

| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Reactivity |

|---|---|---|---|---|

| 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide | Br (3), -CH₃ (4), -CF₃ (5) | C₉H₇Br₂F₃ | 316.96* | Alkylation, pharmaceutical intermediates |

| 2-Bromo-5-(trifluoromethyl)benzyl bromide | Br (2), -CF₃ (5) | C₈H₅Br₂F₃ | 317.93 | Sterically hindered alkylation |

| 4-(Trifluoromethyl)benzyl bromide | -CF₃ (4) | C₈H₆BrF₃ | 239.04 | Drug discovery, material science |

| 3-Fluoro-5-(trifluoromethyl)benzyl bromide | F (3), -CF₃ (5) | C₈H₅BrF₄ | 273.03 | High-electrophilicity reactions |

*Calculated based on structural analogs.

Key Research Findings

Reactivity Trends :

- Electron-withdrawing groups (-CF₃, Br) increase the electrophilicity of the benzyl carbon, accelerating reactions like nucleophilic substitution. However, steric hindrance from substituents (e.g., -CH₃ at position 4) can moderate this effect .

- Fluorinated analogs (e.g., 3-Fluoro-5-(trifluoromethyl)benzyl bromide) exhibit higher reactivity in epoxidation and Baeyer–Villiger oxidations due to enhanced electron withdrawal .

Applications: The target compound’s methyl group improves solubility in non-polar solvents compared to non-methylated analogs like 4-(trifluoromethyl)benzyl bromide . Bromine at position 3 enables regioselective cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible in analogs with bromine at position 2 .

Safety and Handling :

- All benzyl bromides are corrosive and lachrymatory, requiring handling in fume hoods. Fluorinated derivatives may pose additional environmental hazards due to persistent fluorocarbon chains .

Biological Activity

3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C9H8BrF3

- Molecular Weight : 291.4 g/mol

The trifluoromethyl group (-CF3) is known for enhancing the lipophilicity and metabolic stability of compounds, which may contribute to the biological properties of this compound.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Cell Cycle Arrest : Preliminary studies suggest that it can induce cell cycle arrest in cancer cell lines, particularly in the sub-G1 phase, which is indicative of apoptosis.

- Antiangiogenic Properties : The compound has shown potential in inhibiting blood vessel formation in tumor tissues, further supporting its anticancer activity.

Biological Activity Data

The following table summarizes findings from various studies on the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | Jurkat | 4.64 ± 0.08 | Cytotoxicity and cell cycle arrest |

| Study 2 | HeLa | 9.22 ± 0.17 | Significant growth inhibition |

| Study 3 | MCF-7 | 8.47 ± 0.18 | Increased apoptosis after treatment |

Case Studies

- Anticancer Potential : A study evaluated the effect of this compound on Jurkat cells and reported a significant cytotoxic effect with an IC50 value of 4.64 µM, indicating its potential as an anticancer agent .

- Cell Cycle Analysis : Flow cytometry analysis demonstrated that treatment with the compound led to alterations in cell cycle progression, particularly an increase in sub-G1 phase cells, suggesting apoptosis induction .

- Comparative Studies : In comparison with standard anticancer drugs like Tamoxifen and Avastin, the compound exhibited comparable or superior efficacy in inhibiting cancer cell viability, further establishing its therapeutic potential .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are still under investigation. However, initial findings suggest that it has favorable bioavailability and low toxicity towards non-cancerous cells, making it a promising candidate for further development.

Q & A

Q. What are the typical synthetic routes for preparing 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide?

Methodological Answer: The compound can be synthesized via sequential functionalization of a toluene derivative. A common approach involves:

Bromination : Introducing bromine at the 3-position of 4-methyl-5-(trifluoromethyl)toluene using electrophilic brominating agents (e.g., NBS or Br₂ with Lewis acids like FeBr₃) .

Benzyl Bromide Formation : Subsequent radical or photochemical bromination of the methyl group at the 1-position using reagents like N-bromosuccinimide (NBS) under UV light .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product, with purity verified via GC-MS or ¹H/¹³C NMR .

Q. How is the purity of this compound assessed in laboratory settings?

Methodological Answer: Purity is evaluated using:

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase columns (e.g., C18) with UV detection at 254 nm, using acetonitrile/water mobile phases .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Electron ionization (EI) mode to confirm molecular ion peaks and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 4.5–5.0 ppm for benzyl bromide protons; δ 2.3–2.6 ppm for methyl groups) and ¹⁹F NMR (δ -60 to -65 ppm for CF₃ groups) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during trifluoromethyl group introduction?

Methodological Answer: Competing electrophilic substitution can be minimized by:

- Directing Groups : Using meta-directing groups (e.g., methyl or bromine) to control regioselectivity during trifluoromethylation via Ullmann or copper-mediated coupling .

- Temperature Control : Conducting reactions at –78°C to reduce radical side pathways, as demonstrated in SnBr₄-catalyzed benzyl bromide homologation .

- Protection/Deprotection : Temporarily protecting reactive sites (e.g., benzyl bromide) with tert-butyldimethylsilyl (TBS) groups before trifluoromethylation .

Q. How does the steric and electronic environment influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing trifluoromethyl (CF₃) and bromine groups:

- Electronic Effects : Deactivate the aromatic ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

- Steric Effects : The 4-methyl group increases steric hindrance, favoring para-substitution in nucleophilic aromatic substitution (NAS) reactions. Computational studies (DFT) predict activation barriers for SN2 mechanisms at the benzyl position .

- Experimental Validation : Kinetic studies using ³⁵Br isotopic labeling track substitution rates under varying conditions (e.g., polar aprotic solvents vs. DMSO) .

Q. What are the critical storage conditions to prevent decomposition?

Methodological Answer:

- Anhydrous Environment : Store under inert gas (Ar/N₂) in flame-sealed ampules to prevent hydrolysis of the benzyl bromide moiety .

- Low Temperature : Maintain at –20°C in amber vials to avoid photodegradation .

- Stability Monitoring : Periodic NMR or FT-IR analysis detects decomposition products (e.g., benzyl alcohol from hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.